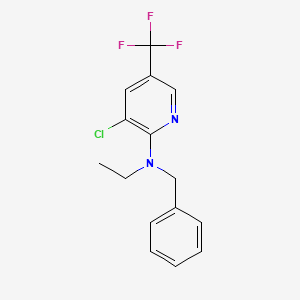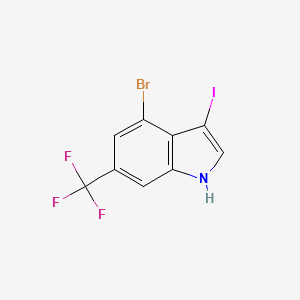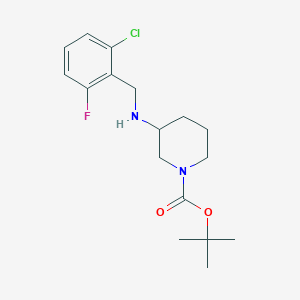
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound with the molecular formula C15H14ClF3N2. This compound is characterized by the presence of a benzyl group, a chloro group, an ethyl group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Functional Groups: The chloro, ethyl, and trifluoromethyl groups are introduced through substitution reactions using reagents such as chlorinating agents, ethylating agents, and trifluoromethylating agents.
Benzylation: The final step involves the benzylation of the amine group using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Lacks the benzyl and ethyl groups, making it less complex.
N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine: Similar but without the ethyl group.
N-ethyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine: Similar but without the benzyl group.
Uniqueness
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of all four functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1220028-01-2 |
|---|---|
分子式 |
C15H14ClF3N2 |
分子量 |
314.73 g/mol |
IUPAC 名称 |
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H14ClF3N2/c1-2-21(10-11-6-4-3-5-7-11)14-13(16)8-12(9-20-14)15(17,18)19/h3-9H,2,10H2,1H3 |
InChI 键 |
UKWHNCSDFFEHNT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11830832.png)


![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)


![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)

![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
